molecular formula C7H9N3OS B7742148 6-methyl-3-prop-2-enylsulfanyl-2H-1,2,4-triazin-5-one

6-methyl-3-prop-2-enylsulfanyl-2H-1,2,4-triazin-5-one

Cat. No.: B7742148
M. Wt: 183.23 g/mol
InChI Key: BWAQMHZNDIIZKW-UHFFFAOYSA-N
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Description

6-methyl-3-prop-2-enylsulfanyl-2H-1,2,4-triazin-5-one is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse biological activities and applications in various fields such as agriculture, medicine, and materials science

Preparation Methods

The synthesis of 6-methyl-3-prop-2-enylsulfanyl-2H-1,2,4-triazin-5-one typically involves the nucleophilic substitution of a triazine derivative. One common method is the reaction of 2,4,6-trichloro-1,3,5-triazine with a suitable thiol, such as prop-2-enylthiol, under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution process . The reaction conditions, including temperature and solvent, can be optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

6-methyl-3-prop-2-enylsulfanyl-2H-1,2,4-triazin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-enylsulfanyl group can be replaced by other nucleophiles.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 6-methyl-3-prop-2-enylsulfanyl-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits the biosynthesis of bacterial capsules and lipopolysaccharides, which are essential for bacterial virulence . The exact molecular pathways and targets involved in its other biological activities are still under investigation.

Comparison with Similar Compounds

6-methyl-3-prop-2-enylsulfanyl-2H-1,2,4-triazin-5-one can be compared with other triazine derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-methyl-3-prop-2-enylsulfanyl-2H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3OS/c1-3-4-12-7-8-6(11)5(2)9-10-7/h3H,1,4H2,2H3,(H,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAQMHZNDIIZKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=NC1=O)SCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC(=NC1=O)SCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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